4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazolone core. Key structural attributes include:
- 3-(2-hydroxyphenyl group: A hydroxyl-substituted phenyl ring at position 3, enabling hydrogen bonding and influencing solubility.
- 5-propyl substituent: A linear alkyl chain at position 5, enhancing hydrophobic character compared to bulkier or polar substituents.
The molecular formula is C21H20BrN3O3 (molar mass: 442.31 g/mol) .
Properties
Molecular Formula |
C20H18BrN3O2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18BrN3O2/c1-2-11-24-19(12-7-9-13(21)10-8-12)16-17(22-23-18(16)20(24)26)14-5-3-4-6-15(14)25/h3-10,19,25H,2,11H2,1H3,(H,22,23) |
InChI Key |
SCZYVZQKIVXKOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The target compound’s structure necessitates three key components:
-
4-Bromophenyl group : Introduced via 4-bromobenzaldehyde or derivatives.
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2-Hydroxyphenyl group : Sourced from methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.
-
Propyl group : Incorporated through propylamine or valeryl chloride derivatives .
Methyl 4-(2-Hydroxyphenyl)-2,4-Dioxobutanoate Synthesis
-
Prepared by condensing 2-hydroxyacetophenone with dimethyl oxalate in methanol under acidic conditions (yield: 89–92%) .
-
Critical purity parameters: HPLC >98%, absence of diketone byproducts .
Multicomponent Cyclization for Core Formation
The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate is synthesized via a one-pot reaction:
-
Reagents :
-
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv)
-
4-Bromobenzaldehyde (1.1 equiv)
-
Propylamine (1.2 equiv)
-
-
Conditions :
-
Solvent: Ethanol (10–15 mL per mmol of aldehyde)
-
Temperature: 80°C reflux for 20 hours
-
Acid Catalyst: Acetic acid (1 mL per 0.01 mol aldehyde)
-
-
Workup :
-
Cool to room temperature, filter precipitate, and recrystallize from ethanol.
-
Key Data :
Ring-Opening Strategy for Pyrazolone Formation
The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate undergoes ring-opening with hydrazine hydrate to form the pyrazolone ring:
-
Reagents :
-
Dihydrochromeno[2,3-c]pyrrole-3,9-dione (1.0 equiv)
-
Hydrazine hydrate (5.0 equiv)
-
-
Conditions :
-
Solvent: Dioxane (20 mL per 1 mmol substrate)
-
Temperature: 80°C for 6–8 hours
-
-
Workup :
-
Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate.
-
Crystallize from ethanol/water (4:1).
-
Performance Metrics :
Purification and Crystallization
Recrystallization Protocol :
-
Solvent System : Ethanol/water (4:1 v/v)
-
Temperature : 10–15°C for 12 hours
-
Purity Improvement : 95% → 99.9% after two crystallizations .
Key Observations :
-
Propyl group stability: No decomposition observed under acidic or basic conditions .
-
Bromophenyl group integrity: No debromination during cyclization or workup .
Reaction Optimization and Troubleshooting
Critical Factors :
-
Stoichiometry : Excess hydrazine (5.0 equiv) ensures complete ring-opening .
-
Solvent Choice : Dioxane enhances reaction rate vs. THF or DMF .
-
Temperature Control : >70°C prevents intermediate precipitation .
Common Issues :
-
Low Yield : Caused by insufficient hydrazine or premature crystallization. Mitigated by incremental hydrazine addition .
-
Byproduct Formation : Avoided by strict exclusion of moisture during cyclization .
Analytical Characterization
Spectroscopic Data :
Scalability and Industrial Feasibility
Pilot-Scale Adaptation :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Derivatives of pyrrolo[3,4-c]pyrazol-6-ones have shown promising results in inhibiting cancer cell growth. Studies indicate that certain modifications can enhance potency against various cancer cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and caspase activation.
- Anti-inflammatory Effects : The presence of hydroxyl groups contributes to the anti-inflammatory properties of the compound. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Antioxidant Properties : The phenolic groups in the structure provide antioxidant capacity, enabling the compound to scavenge free radicals and protect against oxidative stress, which is linked to neuroprotective effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolo[3,4-c]pyrazol-6-ones for their anticancer properties. The results indicated that specific modifications led to increased potency against breast cancer cell lines, with IC50 values in the low micromolar range.
Anti-inflammatory Research
Research has demonstrated that compounds with similar structures effectively reduce inflammation markers in animal models. For instance, a study highlighted the ability of these compounds to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in inflammatory processes.
Antioxidant Studies
Investigations into the antioxidant properties revealed that this compound could effectively scavenge free radicals. In vitro assays demonstrated significant reductions in oxidative stress markers when treated with this compound compared to control groups.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
Key Structural and Functional Differences
Halogen Effects: The bromine in the target compound (vs. Fluorine () offers electronegativity and metabolic stability, often used in drug design to modulate bioavailability .
5-Position Substituents: Propyl (target) vs. Furan-2-ylmethyl () and 2-phenylethyl () substituents add aromaticity, enabling π-stacking interactions critical for protein binding .
Hydroxyl Group :
- The conserved 2-hydroxyphenyl group in the target compound and analogs () facilitates hydrogen bonding with biological targets, such as enzymes or receptors, improving binding affinity .
Biological Activity
The compound 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, emphasizing recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18BrN3O
- Molecular Weight : 372.26 g/mol
- CAS Number : Not specified in the results but can be derived from its structure.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Various studies have demonstrated that pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds similar to the target compound have shown significant IC50 values against various cancer cell lines such as A549 and MCF-7.
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes.
Anticancer Activity
A review by Xia et al. highlights that certain pyrazole derivatives exhibit potent antitumor activity. For example, compounds derived from 1-arylmethyl-3-aryl-1H-pyrazole showed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM across different cancer cell lines .
In another study, Zheng et al. synthesized pyrazole-linked benzimidazole derivatives that displayed significant inhibition of Aurora A/B kinase with an IC50 of 0.067 µM, indicating potential for targeted cancer therapies .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 26 | Apoptosis induction |
| Compound B | MCF-7 | 0.08 | EGFR inhibition |
| Compound C | HepG2 | 0.07 | Aurora kinase inhibition |
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit COX enzymes, which are critical in the inflammatory response. For instance, a novel series of pyrazole compounds were evaluated for their anti-inflammatory activity and demonstrated significant effects comparable to established anti-inflammatory drugs .
An example includes a study where a derivative exhibited an IC50 value of 3.8 nM against COX enzymes .
Case Studies
- Study on Antitumor Effects : In a controlled experiment, a series of pyrazole derivatives were administered to mice with induced tumors. The results indicated a marked reduction in tumor size and weight compared to control groups, supporting the anticancer potential of these compounds .
- Evaluation of Anti-inflammatory Properties : Another study involved the administration of a specific pyrazole derivative to rats with induced inflammation. The compound significantly reduced swelling and pain compared to untreated controls, showcasing its potential as an anti-inflammatory agent .
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one?
- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated carbonyl intermediates with hydrazine derivatives. For example, pyrazoline rings are formed through [3+2] cycloaddition reactions, followed by functionalization of the bromophenyl and hydroxyphenyl groups. Key steps include optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield and purity .
- Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-oxidation of the hydroxyphenyl group.
Q. How is this compound characterized spectroscopically?
- Methodology :
- 1H-NMR : Look for diagnostic signals such as:
- Downfield shifts at δ 7.4–8.1 ppm (aromatic protons from bromophenyl/hydroxyphenyl groups).
- Multiplets near δ 3.8–5.0 ppm (dihydropyrazole ring protons).
- A singlet at δ 12.0–12.5 ppm (exchangeable hydroxyl proton) .
- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 3250–3430 cm⁻¹ (O-H/N-H stretches) .
- Data Table :
| Technique | Key Signals/Observations | Reference |
|---|---|---|
| 1H-NMR (DMSO-d6) | δ 7.71 (d, J=7.7 Hz, ArH), δ 3.86 (m, H4-pyrazoline) | |
| IR (KBr) | 1653 cm⁻¹ (C=O), 3433 cm⁻¹ (NH) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Discrepancies in biological activity (e.g., antifungal vs. anticancer effects) may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
Replicate studies under standardized conditions (e.g., MTT assay at 24–72 hr exposure).
Validate target engagement using molecular docking or enzyme inhibition assays .
- Example : A 2013 study noted IC₅₀ values ranging from 10–50 µM across cancer cell lines, highlighting the need for dose-response curve validation .
Q. What experimental designs are suitable for studying its environmental fate?
- Methodology : Adopt a tiered approach:
Lab-Scale : Assess biodegradation (OECD 301B) and hydrolysis stability (pH 4–9, 25–50°C).
Field Studies : Use LC-MS/MS to quantify residues in soil/water matrices .
Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?
- Methodology :
- Modifications : Replace the propyl group with bulkier alkyl chains to enhance lipophilicity and blood-brain barrier penetration.
- Data-Driven Insight : Analogues with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed improved anticancer activity .
- Table : SAR Trends in Pyrazolo-Pyrrolidone Derivatives
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-Bromophenyl | Enhanced antifungal activity | |
| 2-Hydroxyphenyl | Increased solubility |
Q. What computational tools predict its metabolic stability?
- Methodology : Use in silico platforms like SwissADME or Schrödinger’s QikProp to:
Calculate LogP (target: 2–4 for optimal bioavailability).
Identify cytochrome P450 oxidation sites (e.g., hydroxylation of the phenyl ring) .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodology :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) to resolve enantiomers.
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective cyclization .
Methodological Challenges & Solutions
Q. What are the key stability issues during storage?
- Challenge : Hydroxyphenyl oxidation and hygroscopicity.
- Solution : Store under inert gas (N₂/Ar) at −20°C in amber vials. Characterize degradation products using LC-HRMS .
Q. How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
